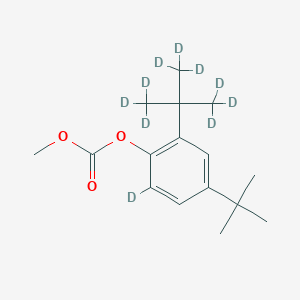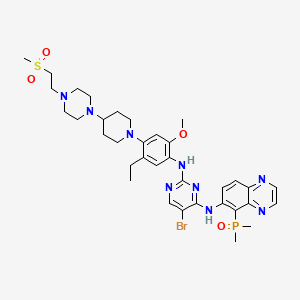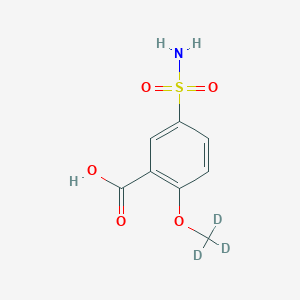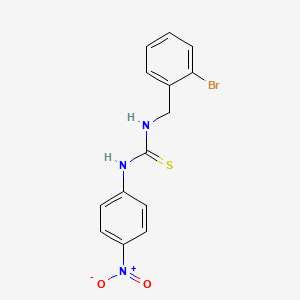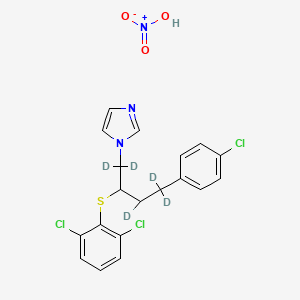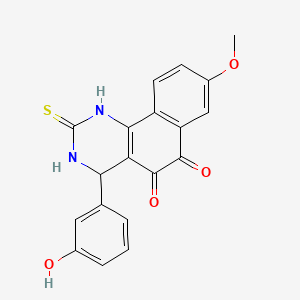
Anticancer agent 47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. Continuous flow synthesis is a technique that can be used for the industrial production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Anticancer agent 47 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including solid tumors and hematological malignancies.
Industry: Potentially used in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of Anticancer agent 47 involves multiple pathways:
Induction of Apoptosis: The compound triggers programmed cell death by activating caspases and other apoptotic proteins.
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis.
Modulation of Signal Transduction: It affects various signaling pathways involved in cell survival, proliferation, and differentiation
Comparación Con Compuestos Similares
Anticancer agent 47 can be compared with other similar compounds, such as:
Artemisinin and its derivatives: These compounds also exhibit potent anticancer activities by producing reactive oxygen species that kill cancer cells.
Selenocyanate-containing compounds: These compounds show antiproliferative and cytotoxic activities against cancer cells.
Anthraquinone-based compounds: These compounds are known for their anticancer properties and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets, making it a versatile and promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C19H14N2O4S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-(3-hydroxyphenyl)-8-methoxy-2-sulfanylidene-3,4-dihydro-1H-benzo[h]quinazoline-5,6-dione |
InChI |
InChI=1S/C19H14N2O4S/c1-25-11-5-6-12-13(8-11)17(23)18(24)14-15(20-19(26)21-16(12)14)9-3-2-4-10(22)7-9/h2-8,15,22H,1H3,(H2,20,21,26) |
Clave InChI |
ZNKDMMSFGPJUCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C(NC(=S)N3)C4=CC(=CC=C4)O)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


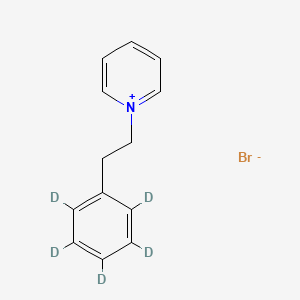
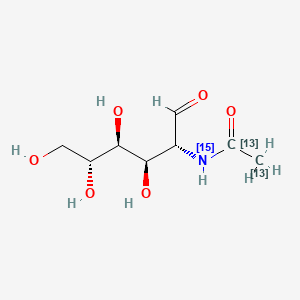
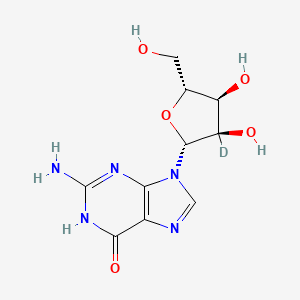

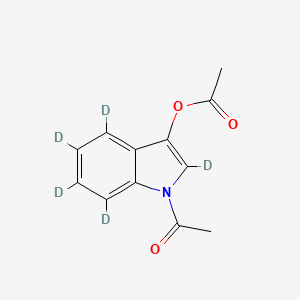
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)

